![molecular formula C20H16O4 B042132 (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol CAS No. 61490-69-5](/img/structure/B42132.png)
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Overview
Description
(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (hereafter referred to as BaP-tetrol) is a hydroxylated metabolite of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC. BaP undergoes metabolic activation via cytochrome P450 enzymes and epoxide hydrolase, forming reactive diol epoxides (BPDEs) that subsequently hydrolyze to tetrols like BaP-tetrol . This compound is a critical biomarker for assessing human exposure to carcinogenic PAHs, as it reflects both metabolic activation and detoxification pathways . Its stereochemistry (7R,8S,9S,10S) determines its biological interactions and persistence in biological matrices such as urine and serum albumin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrenetetrol II 2 typically involves the metabolic activation of benzo(a)pyrene. This process includes several enzymatic reactions, such as oxidation and hydrolysis, leading to the formation of benzo(a)pyrenetetrol II 2 . The specific synthetic routes and reaction conditions for laboratory preparation are not extensively documented in the literature.
Industrial Production Methods
Industrial production methods for benzo(a)pyrenetetrol II 2 are not well-established due to its carcinogenic nature. Most studies focus on its detection and quantification in environmental and biological samples rather than large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrenetetrol II 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often leading to the formation of more reactive and toxic metabolites.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can alter the compound’s reactivity and toxicity.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of benzo(a)pyrenetetrol II 2, which can exhibit different levels of toxicity and carcinogenicity .
Scientific Research Applications
Benzo(a)pyrenetetrol II 2 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies investigating the environmental fate and transformation of polycyclic aromatic hydrocarbons.
Biology: It serves as a biomarker for exposure to benzo(a)pyrene and other related compounds.
Medicine: Research on benzo(a)pyrenetetrol II 2 helps understand the mechanisms of carcinogenesis and the development of cancer prevention strategies.
Industry: It is used in environmental monitoring and risk assessment studies to evaluate the impact of industrial activities on human health and the environment.
Mechanism of Action
Benzo(a)pyrenetetrol II 2 exerts its effects through the activation of the aryl hydrocarbon receptor (AhR) pathway. This pathway regulates various biological processes, including lipid metabolism, inflammation, and cell proliferation . Upon activation, AhR translocates to the nucleus, where it binds to specific DNA sequences and modulates the expression of target genes . This can lead to the production of reactive oxygen species (ROS), oxidative stress, and DNA damage, contributing to the compound’s carcinogenic effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Stereoisomeric BPDEs and Their Tetrols
BaP-tetrol is derived from the hydrolysis of BPDE enantiomers, which exhibit stark differences in carcinogenicity and DNA adduct formation:
- (+)-(7R,8S,9S,10R)-BPDE : This enantiomer is a potent tumor initiator, forming stable DNA adducts (e.g., 10S(+)-trans-anti-[BP]-N2-dG) that induce G→T mutations in oncogenes like ras and p53 . Its tetrol metabolite retains the 10R configuration, contributing to persistent adducts resistant to nucleotide excision repair (NER) .
- (–)-(7S,8R,9R,10S)-BPDE : This enantiomer acts as a tumor promoter, with weaker DNA-binding affinity. Its tetrol metabolite (7S,8R,9R,10S) is less mutagenic but may interfere with cell cycle regulation by inducing Cdc25B expression in lung cancer cells .
Key Structural Differences :
- The 7,8-diol and 9,10-epoxide configurations in BPDEs dictate their reactivity. Cis diol epoxides (e.g., (+)-anti-BPDE) are more carcinogenic than trans isomers due to enhanced DNA intercalation .
- Hydrolysis of BPDEs at C10 determines tetrol stereochemistry: Trans addition inverts configuration (10R→10S), while cis addition retains it (10R→10R), influencing adduct repair efficiency .
Biomarker Utility of Tetrols
- BaP-tetrol (7R,8S,9S,10S) : Detected in human urine via LC-MS/MS, this tetrol is a direct biomarker of BaP exposure and metabolic activation. Its quantification requires advanced techniques like solid-phase extraction due to low urinary concentrations (pg/mL range) .
- trans-anti-7,8,9,10-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (TetraolBaP): A structurally similar metabolite, TetraolBaP is used in occupational studies but lacks stereochemical specificity, reducing its diagnostic precision compared to BaP-tetrol .
DNA Adduct Formation and Repair
Adducts derived from BaP-tetrol precursors exhibit sequence-dependent repair susceptibility:
- (+)-anti-BPDE-derived 10S adducts : These adopt a syn glycosidic torsion angle, causing severe DNA helix distortion. They are poorly repaired by NER, leading to persistent mutations .
- (–)-anti-BPDE-derived 10R adducts : These form anti conformations, resulting in milder helix perturbations and higher repair efficiency .
Carcinogenic Potential and Cellular Effects
Biological Activity
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (commonly referred to as tetrahydrobenzo[a]pyrene tetrol) is a significant compound in the study of polycyclic aromatic hydrocarbons (PAHs), particularly due to its biological activity and potential carcinogenic properties. This article provides an overview of its biological activity based on diverse research findings.
- Molecular Formula : C20H16O4
- Molecular Weight : 320.34 g/mol
- CAS Number : 61490-66-2
Metabolism and Activation
The biological activity of tetrahydrobenzo[a]pyrene tetrol is closely linked to its metabolic activation. This compound is primarily derived from the metabolic processes involving benzo[a]pyrene (BaP), a well-known carcinogen found in tobacco smoke and grilled foods. The metabolic pathway involves:
- Epoxidation : BaP is oxidized to form epoxides.
- Hydration : These epoxides can be hydrated to form diols.
- Formation of Tetrols : The diols can further undergo oxidation to yield tetrahydrobenzo[a]pyrene tetrols.
This transformation is crucial because the resulting metabolites are often more reactive and capable of forming DNA adducts that can lead to mutations and cancer development.
DNA Interaction
Tetrahydrobenzo[a]pyrene tetrol can covalently bind to DNA, leading to structural distortions that interfere with normal cellular processes. The binding typically occurs at the N2 position of guanine nucleobases, which distorts the double helix structure through intercalation and π-stacking interactions . This interaction can cause mutations by inducing transversions (specifically guanine to thymine changes) in critical genes such as p53, a well-known tumor suppressor gene .
Carcinogenic Potential
The compound is considered a procarcinogen; it requires metabolic activation to exert its harmful effects. Studies indicate that exposure to PAHs like BaP and its metabolites correlates with increased cancer risk in humans. For instance, smokers exhibit higher levels of urinary metabolites of tetrahydrobenzo[a]pyrene compared to non-smokers . The detection of these metabolites serves as a biomarker for assessing individual susceptibility to PAH-related cancers.
Case Studies
- Human Urinary Metabolite Analysis : A study demonstrated that smokers had significantly higher levels of r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene in their urine compared to non-smokers (0.71 ± 0.64 fmol/mg creatinine vs. 0.34 ± 0.2 fmol/mg creatinine; P = 0.0018). This suggests that metabolic activation pathways are more active in smokers due to increased exposure to carcinogenic compounds .
- In Vitro Hepatocyte Studies : Research using primary human hepatocytes showed that incubation with BaP diols produced multiple tetraol isomers including trans-anti-BaPT as the predominant metabolite. This highlights the complexity of PAH metabolism and its implications for human health .
Comparative Analysis of Tetrahydrobenzo[a]pyrene Tetrol Isomers
Isomer Type | Description | Prevalence |
---|---|---|
Trans-Anti | Major end product formed from BaP metabolism | Predominant |
Cis-Anti | Minor product from BaP metabolism | Less prevalent |
Trans-Syn | Minor product formed during metabolic processes | Rarely detected |
Cis-Syn | Minor product formed during metabolic processes | Rarely detected |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves oxidation and reduction steps using reagents like potassium permanganate (KMnO₄) and sodium borohydride (NaBH₄). Precise control of temperature (e.g., 0–25°C) and pH (neutral to slightly alkaline) is critical to achieve the desired tetrahydro configuration and hydroxyl group orientation. For example, incomplete oxidation or improper pH may yield undesired diastereomers or intermediates like benzo[a]pyrene dihydrodiols .
Q. Which analytical methods are recommended for quantifying this compound and its DNA adducts in biological samples?
- Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC/NICI/MS): Offers high sensitivity (detection limits ~0.1 pg/mL) for urinary metabolites like r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene .
- Laser-Induced Fluorescence: Used to quantify serum albumin adducts with sub-picomolar sensitivity, critical for tracking metabolic activation in vivo .
- 32P-Postlabeling Assay: Detects DNA adducts using internal standards like 7R,8S,9S,10R-(N²-deoxyguanosyl-3’-phosphate)-7,8,9,10-tetrahydrobenzo[a]pyrene to validate repair efficiency .
Q. How does this compound interact with DNA to initiate carcinogenesis?
The metabolite forms covalent adducts with guanine at the N² position via its reactive diol epoxide intermediate. These adducts disrupt DNA base pairing, leading to mutations (e.g., G→T transversions) in oncogenes like ras and tumor suppressors like p53. Adduct conformation (e.g., trans-anti vs. cis-syn) influences repair susceptibility and mutagenic potential .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in DNA adduct repair efficiency across studies?
Conflicting data may arise from adduct stereochemistry or sequence context. To address this:
- Use site-specifically modified oligonucleotides to control adduct position and stereochemistry (e.g., (+)-anti-BPDE vs. (−)-anti-BPDE) .
- Apply molecular dynamics (MD) simulations to predict repair enzyme (e.g., UvrABC) binding affinities based on adduct-induced DNA distortions .
- Validate findings with stable isotope-labeled standards (e.g., deuterated tetrols) to ensure analytical accuracy .
Q. How does stereochemistry influence the compound’s mutagenic activity in error-prone DNA replication?
The (−)-7R,8S,9S,10R enantiomer induces error-prone translesion synthesis by DNA polymerase η, leading to misincorporation of adenine or guanine opposite adducts. In contrast, (+)-enantiomers show higher repair efficiency. Studies using chiral HPLC to isolate enantiomers and primer extension assays can elucidate stereospecific effects .
Q. What in vivo models are suitable for studying the compound’s metabolic activation and toxicity?
- Humanized CYP1A1/1B1 transgenic mice: Mimic human metabolic pathways for benzo[a]pyrene activation.
- Urinary biomarker analysis: Measure r-7,t-8,9,c-10-tetrahydroxy-tetrol levels via GC/NICI/MS to correlate exposure with adduct formation .
- Serum albumin adduct tracking: Laser-induced fluorescence detects long-term exposure in occupational settings .
Q. Methodological Notes
- Stereochemical Purity: Use chiral columns (e.g., Chiralcel OD-H) to verify enantiomeric purity >95% .
- Adduct Quantification: Normalize results to internal standards (e.g., deuterated tetrols) to correct for matrix effects .
- Ethical Compliance: Adhere to biosafety protocols (BSL-2+) for handling carcinogenic intermediates .
Properties
IUPAC Name |
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVZAJQUSRMCC-FYQPLNBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@H]([C@@H]5O)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318272 | |
Record name | Tetrol II 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-69-5 | |
Record name | Tetrol II 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61490-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrenetetrol II 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrol II 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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